Methyl 3-acetyl-4-aminobenzoate
CAS No.: 111714-47-7
Cat. No.: VC20872490
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111714-47-7 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | methyl 3-acetyl-4-aminobenzoate |
| Standard InChI | InChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3 |
| Standard InChI Key | UWOWQJXAUBYDTF-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CC(=C1)C(=O)OC)N |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)C(=O)OC)N |
Introduction
Chemical Structure and Identification
Methyl 3-acetyl-4-aminobenzoate is an organic compound with a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol . This benzoate derivative contains an amine group, an acetyl group, and a methyl ester functionality positioned strategically on a benzene ring. The compound is identified by several unique identifiers that facilitate its recognition in chemical databases and research.
Identifiers and Nomenclature
The following table presents the key identifiers for methyl 3-acetyl-4-aminobenzoate:
| Identifier Type | Value |
|---|---|
| CAS Number | 111714-47-7 |
| Molecular Formula | C10H11NO3 |
| IUPAC Name | Methyl 3-acetyl-4-aminobenzoate |
| Synonyms | Benzoic acid, 3-acetyl-4-amino-, methyl ester (9CI); METHYL 4-AMINO-3-ACETYLBENZOATE |
| InChI | InChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3 |
| InChIKey | UWOWQJXAUBYDTF-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CC(=C1)C(=O)OC)N |
| MDL Number | MFCD11656627 |
| European Community (EC) Number | 894-939-0 |
| DSSTox Substance ID | DTXSID70446037 |
| Nikkaji Number | J725.610H |
| Wikidata | Q82264603 |
Structural Characteristics
The chemical structure of methyl 3-acetyl-4-aminobenzoate features a benzene ring substituted at three positions:
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Position 1: Amine group (-NH2)
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Position 2: Acetyl group (-COCH3)
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Position 4: Methyl carboxylate group (-COOCH3)
This arrangement creates a molecule with distinct electronic and steric properties that influence its reactivity and applications in various chemical processes .
Physicochemical Properties
The physicochemical properties of methyl 3-acetyl-4-aminobenzoate determine its behavior in different environments and its potential applications in chemical synthesis and biological systems.
Physical Properties
Based on computational chemistry data and experimental observations, the physical properties of methyl 3-acetyl-4-aminobenzoate include:
| Property | Value |
|---|---|
| Molecular Weight | 193.20 g/mol |
| Physical State | Solid (at standard conditions) |
| Storage Conditions | 4°C, protected from light |
| Topological Polar Surface Area (TPSA) | 69.39 Ų |
| LogP | 1.258 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Spectroscopic Properties
Methyl 3-acetyl-4-aminobenzoate has characteristic spectroscopic properties that aid in its identification and purity assessment. Collision cross-section data from mass spectrometry provides valuable information for analytical applications:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 194.08118 | 140.8 |
| [M+Na]+ | 216.06312 | 151.7 |
| [M+NH4]+ | 211.10772 | 147.7 |
| [M+K]+ | 232.03706 | 147.5 |
| [M-H]- | 192.06662 | 141.9 |
| [M+Na-2H]- | 214.04857 | 145.7 |
| [M]+ | 193.07335 | 142.3 |
| [M]- | 193.07445 | 142.3 |
Applications and Uses
Research Applications
Methyl 3-acetyl-4-aminobenzoate is primarily used in research and development contexts. The compound is supplied specifically for scientific research purposes under the supervision of technically qualified individuals . Its specific applications include:
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Use as a building block in the synthesis of more complex molecules, particularly in the development of protein degraders
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Intermediate in organic synthesis for pharmaceutical development
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Potential precursor in the development of biologically active compounds
| Hazard Type | Classification |
|---|---|
| Skin irritation | Category 2 |
| Eye irritation | Category 2A |
| Specific target organ toxicity (single exposure) | Category 3, Respiratory system |
| Specification | Details |
|---|---|
| Purity | 95-98% |
| Available Quantities | Typically 100 mg |
| Storage Recommendation | 4°C, protected from light |
| Shipping Conditions | Room temperature |
| Product Family | Protein Degrader Building Blocks |
| Research Restrictions | For professional research use only; not for medical or consumer use |
Related Research and Compounds
Structure-Activity Relationships
While specific research on methyl 3-acetyl-4-aminobenzoate is limited in the provided search results, studies on structurally related compounds suggest potential areas for investigation:
Research on methyl 4-aminobenzoate derivatives has revealed interesting structure-activity relationships, particularly regarding their inhibitory effects on glutathione-related enzymes:
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Compound 1 (methyl 4-amino-3-bromo-5-fluorobenzoate) showed strong inhibition of glutathione reductase with a Ki value of 0.325±0.012 μM
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Compound 5 (methyl 4-amino-2-nitrobenzoate) demonstrated inhibition of glutathione S-transferase with a Ki value of 92.41±22.26 μM
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In silico studies indicated that derivatives 4 (methyl 4-amino-2-bromobenzoate) and 6 (methyl 4-amino-2-chlorobenzoate) had the lowest binding energies to GR and GST receptors, respectively
These findings suggest that methyl 3-acetyl-4-aminobenzoate might also possess biochemical activity worth investigating, particularly in relation to glutathione-dependent systems.
Structural Analogues
Several structurally related compounds appear in the research literature:
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Methyl 3-acetyl-4-isopropoxybenzoate (C13H16O4) - A related compound with an isopropoxy group instead of an amino group
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Methyl 4-aminobenzoate - A simpler analogue lacking the acetyl group
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Methyl 3-amino-4-methylbenzoate - A related compound with a methyl group instead of an acetyl group
These structural analogues provide context for understanding the potential reactivity and applications of methyl 3-acetyl-4-aminobenzoate.
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